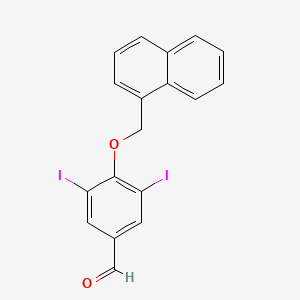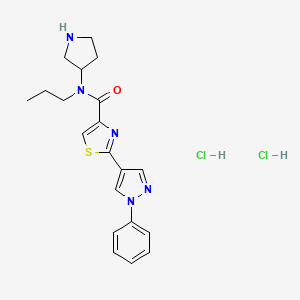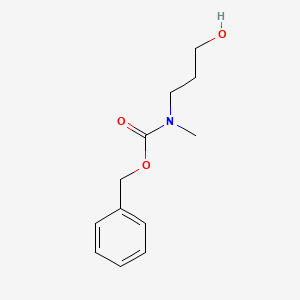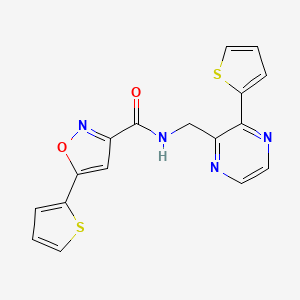
3,5-Diiodo-4-(naphthalen-1-ylmethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diiodo-4-(naphthalen-1-ylmethoxy)benzaldehyde is a chemical compound with the molecular formula C18H12I2O2. It is known for its unique structure, which includes two iodine atoms and a naphthalene moiety attached to a benzaldehyde core. This compound is used in various scientific research applications due to its distinctive chemical properties.
Mécanisme D'action
Target of Action
A structurally similar compound, methyl-3,5-diiodo-4-(4’-methoxyphenoxy)benzoate (dime), has been studied . DIME targets tubulin, a protein essential for the formation of the cytoskeleton .
Mode of Action
Dime, a similar compound, inhibits tubulin polymerization . This action disrupts the formation of the cytoskeleton, which is crucial for cell division and intracellular transport .
Biochemical Pathways
Dime affects the phosphoprotein dephosphorylation pathway . It activates protein phosphatase 2A (PP2A), leading to the dephosphorylation of cdc 25 . This action inhibits the basic fibroblast growth factor (bFGF)-induced glycolysis .
Result of Action
Dime has been shown to inhibit cell proliferation by blocking growth factor-induced glycolysis .
Méthodes De Préparation
One common method involves the reaction of 3,5-diiodo-4-hydroxybenzaldehyde with naphthalen-1-ylmethanol in the presence of a suitable catalyst. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
3,5-Diiodo-4-(naphthalen-1-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,5-Diiodo-4-(naphthalen-1-ylmethoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
3,5-Diiodo-4-(naphthalen-1-ylmethoxy)benzaldehyde can be compared with similar compounds such as:
3,5-Diiodo-4-hydroxybenzaldehyde: This compound lacks the naphthalene moiety and has different chemical properties and applications.
3,5-Diiodo-4-methoxybenzaldehyde: Similar in structure but with a methoxy group instead of the naphthalen-1-ylmethoxy group, leading to different reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
3,5-diiodo-4-(naphthalen-1-ylmethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12I2O2/c19-16-8-12(10-21)9-17(20)18(16)22-11-14-6-3-5-13-4-1-2-7-15(13)14/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAGYROTRRBBTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3I)C=O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12I2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2850323.png)
![3-[1-(4-Methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2850326.png)
![2-[(3-Nitro-2-pyridinyl)amino]-2-(2-thienyl)acetic acid](/img/structure/B2850327.png)
![4-cyclopropyl-1-(2-methoxyethyl)-3-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2850330.png)
![2,7-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde](/img/structure/B2850331.png)

![6-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2850333.png)

![5-Hydroxy-2-(3-methoxystyryl)naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B2850335.png)
![2-[Methyl(pyridin-4-yl)amino]ethan-1-ol hydrochloride](/img/structure/B2850338.png)
![4-Bromo-2-[(2,3,4-trifluoroanilino)methyl]benzenol](/img/structure/B2850340.png)
![2,6-difluoro-N-[2-(3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2850341.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate](/img/structure/B2850344.png)
